![molecular formula C12H20N4O2 B1531646 tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1251005-43-2](/img/structure/B1531646.png)
tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Overview
Description
Tert-butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (TBDHPC) is a compound derived from a pyrazole derivative and is commonly used in scientific research. It is a white powder with a molecular weight of 306.36 g/mol, and a melting point of 140-142°C. TBDHPC has been studied extensively due to its wide range of potential applications in the scientific research field, such as in drug development, biochemistry, and physiology.
Scientific Research Applications
Reactivity and Synthesis
Reactivity of Pyrazolo[5,1-c][1,2,4]triazines
Pyrazolo[5,1-с][1,2,4]triazine derivatives, which are structurally related to tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate, have been synthesized and studied for their reactivity. In particular, the reaction of carboxylic acids chlorides with these compounds in dioxane has been examined, leading to the formation of corresponding amides, suggesting potential utility in organic synthesis (Mironovich & Shcherbinin, 2014).Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
A study describes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids. This process involves reactions with alkyl hydrazines and demonstrates a method for synthesizing derivatives of pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).Synthesis of Dihydropyrazolo[1,5-a]pyrazine-4,7-diones
Research on tert-Butyl amides resulting from Ugi reactions involving tert-Butyl isocyanide and pyrazole-3-carboxylic acids led to the microwave-assisted preparation of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones. This process showcases a method for synthesizing complex pyrazine derivatives (Nikulnikov et al., 2009).Synthesis of Pyrazinecarboxamides and Biological Evaluation
The condensation of substituted pyrazine-2-carboxylic acids with various aminothiazoles or anilines yielded a series of amides. This study, involving tert-butylpyrazine-2-carboxylic acid derivatives, also evaluated their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, indicating potential biological applications (Doležal et al., 2006).Synthesis of Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines
A method for synthesizing ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates has been developed. This research involves creating new halo-substituted derivatives and demonstrates the versatility of pyrazine derivatives in organic synthesis (Ivanov et al., 2017).
Chemical Properties and Applications
Use of tert-Butyl as a Pyrazole Protecting Group
The use of tert-butyl as a protecting group for pyrazoles, such as tert-Butyl-3-methyl-1H-pyrazol-5-amine, highlights its utility in synthesizing various pyrazole derivatives. This research indicates the versatility and safety aspects of using tert-butyl groups in organic synthesis, relevant to tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (Pollock & Cole, 2014).Synthesis and Biological Activity of Pyrazole Derivatives
A study on the synthesis of pyrazole derivatives, including those related to tert-butylpyrazine-2-carboxylic acid, and their potential as inhibitors of photosynthetic electron transport provides insight into their biological applications. These compounds' inhibitory properties suggest their potential use in agricultural chemistry and biochemistry (Vicentini et al., 2005).Synthesis of Novel Heterocyclic Substituted α-Amino Acids
The synthesis of novel heterocyclic substituted α-amino acids derived from L-aspartic acid using alkynyl ketone functionality demonstrates the potential for creating complex molecules, including pyrazine derivatives. This research is significant for medicinal chemistry and the development of new pharmaceuticals (Adlington et al., 2000).Synthesis of 2-Amino-4H-Pyrans
The one-pot synthesis of 2-Amino-4H-pyrans, including di-tert-butyl-2-(tert-butylamino)-5-benzoyl-6-phenyl-4H-pyran-3,4-dicarboxylates, presents a method for synthesizing pyran derivatives. Such compounds have applications in pharmaceuticals, showcasing their relevance in the context of tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (Zonouzi et al., 2006).
properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-4-5-16-10(8-15)6-9(7-13)14-16/h6H,4-5,7-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSWOUUSRDNKIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)CN)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
CAS RN |
1251005-43-2 | |
Record name | tert-butyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.